molecular formula C28H19N10NaO11S B15182766 Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate CAS No. 83221-44-7

Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate

Cat. No.: B15182766
CAS No.: 83221-44-7
M. Wt: 726.6 g/mol
InChI Key: VKLUCXLNRCAZTK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate is a complex organic compound with the molecular formula C28H19N10NaO11S. It is known for its unique structure, which includes azo groups and pyrimidinyl rings, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate typically involves multiple steps. The process begins with the preparation of the hexahydro-2,4,6-trioxo-5-pyrimidinyl intermediate, which is then coupled with benzamido groups through azo coupling reactions. The final step involves sulphonation to introduce the sulphonate group, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and dyes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes. The pyrimidinyl rings can interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate
  • This compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its unique combination of azo and pyrimidinyl groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

83221-44-7

Molecular Formula

C28H19N10NaO11S

Molecular Weight

726.6 g/mol

IUPAC Name

sodium;2,5-bis[[4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]benzoyl]amino]benzenesulfonate

InChI

InChI=1S/C28H20N10O11S.Na/c39-21(12-1-5-14(6-2-12)35-37-19-23(41)31-27(45)32-24(19)42)29-16-9-10-17(18(11-16)50(47,48)49)30-22(40)13-3-7-15(8-4-13)36-38-20-25(43)33-28(46)34-26(20)44;/h1-11,19-20H,(H,29,39)(H,30,40)(H,47,48,49)(H2,31,32,41,42,45)(H2,33,34,43,44,46);/q;+1/p-1

InChI Key

VKLUCXLNRCAZTK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4C(=O)NC(=O)NC4=O)S(=O)(=O)[O-])N=NC5C(=O)NC(=O)NC5=O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.